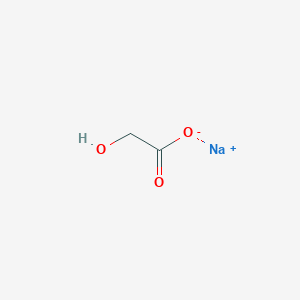

Sodium glycolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2836-32-0 |

|---|---|

Molecular Formula |

C2H4NaO3 |

Molecular Weight |

99.04 g/mol |

IUPAC Name |

sodium;2-hydroxyacetate |

InChI |

InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5); |

InChI Key |

XPUJQEGMNQWMJI-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])O.[Na+] |

Isomeric SMILES |

C(C(=O)[O-])O.[Na+] |

Canonical SMILES |

C(C(=O)O)O.[Na] |

Other CAS No. |

2836-32-0 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant |

Related CAS |

79-14-1 (Parent) |

Synonyms |

glycolate glycolic acid glycolic acid, 1-(14)C-labeled glycolic acid, 2-(14)C-labeled glycolic acid, calcium salt glycolic acid, monoammonium salt glycolic acid, monolithium salt glycolic acid, monopotassium salt glycolic acid, monosodium salt glycolic acid, potassium salt hydroxyacetic acid potassium glycolate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Sodium Starch Glycolate from Sago Starch

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium starch glycolate (SSG) derived from sago starch (Metroxylon sagu). Sago starch, an abundant and economically viable biopolymer, presents a promising alternative to traditional starch sources for the production of this widely used pharmaceutical superdisintegrant. This document details the experimental protocols for synthesis and characterization, presents key quantitative data in a structured format, and visualizes the underlying processes to facilitate a deeper understanding for researchers and professionals in drug development and formulation.

Introduction to Sago Starch-Derived Sodium Starch Glycolate

Sodium starch glycolate is a sodium salt of a carboxymethyl ether of starch, renowned for its rapid water absorption and swelling properties, which make it an excellent disintegrant in solid dosage forms.[1][2] The synthesis of SSG from sago starch typically involves two key chemical modifications: cross-linking and substitution (carboxymethylation).[1][2] Cross-linking is crucial as it reduces the solubility of the modified starch and prevents gel formation, while the introduction of hydrophilic carboxymethyl groups enhances its swelling capacity.[1] The resulting sago-derived SSG is a white to off-white, moderately free-flowing powder.[1][3]

Synthesis of Sodium Starch Glycolate from Sago Starch

The most common method for synthesizing SSG from sago starch is the organic solvent slurry method.[4][5][6] This process involves a two-step chemical modification: cross-linking followed by carboxymethylation.

Chemical Pathway

The synthesis involves the reaction of starch with a cross-linking agent, such as sodium trimetaphosphate (STMP), and a substitution agent, sodium monochloroacetate (SMCA), in an alkaline medium. The overall process can be visualized as follows:

Caption: Chemical modification pathway for SSG synthesis.

Experimental Protocol: Organic Solvent Slurry Method

This protocol is a synthesized representation of methodologies described in the literature.[4][6]

-

Cross-linking of Sago Starch:

-

Prepare a 40% w/w starch suspension by mixing 100 g of native sago starch with 10% w/w sodium sulfate (Na₂SO₄) and 12% w/w sodium trimetaphosphate (STMP) in a reaction flask.[6]

-

Stir the mixture thoroughly to form a uniform suspension.[6]

-

Adjust the pH of the suspension to between 11.5 and 13 by the dropwise addition of 1 M sodium hydroxide (NaOH).[6]

-

Continuously stir the solution in a closed system at ambient temperature for 30 minutes.[6]

-

Transfer the suspension to a water bath, heat to 45°C, and shake at 150 rpm for 180 minutes.[6]

-

-

Carboxymethyl Substitution of Sago Starch:

-

Prepare a suspension of 100 g of the cross-linked sago starch in isopropyl alcohol and stir until a uniform consistency is achieved.[6]

-

This step follows the principles of Williamson's ether synthesis, where chloroacetic acid or sodium monochloroacetate is substituted in an alkaline alcohol suspension.[6]

-

-

Optimization of Reaction Conditions:

-

The reaction conditions for carboxymethylation are optimized to achieve the desired degree of substitution. Key parameters include reaction temperature, the ratio of sodium monochloroacetate (SMCA), and reaction time.[6]

-

Optimal conditions have been identified as a temperature range of 45–55°C, an SMCA ratio of 0.75–1.5, and a reaction time of 120–240 minutes.[4][6]

-

-

Neutralization and Isolation:

-

Following the substitution reaction, the mixture is neutralized.

-

The resulting sodium starch glycolate is then isolated, purified (typically washed with an alcohol like methanol), and dried.[1]

-

Characterization of Sago-Derived Sodium Starch Glycolate

A thorough characterization of the synthesized SSG is essential to ensure its quality and performance as a pharmaceutical excipient. This involves a range of physicochemical tests and instrumental analyses.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of sago-derived SSG.

Caption: Workflow for the characterization of sago SSG.

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative parameters for native sago starch and the derived sodium starch glycolate.

Table 1: Optimized Synthesis Parameters and Resulting Properties

| Parameter | Value/Range | Reference |

| Optimized Reaction Conditions | ||

| Temperature | 45–55 °C | [4][6] |

| SMCA/Starch Ratio | 0.75–1.5 | [4][6] |

| Reaction Time | 120–240 min | [4][6] |

| Resulting Product Properties | ||

| Validated Degree of Substitution (DS) | 0.246 ± 0.021 | [4][6] |

| Predicted Maximum DS | 0.24 | [4][6] |

Table 2: General Physicochemical Properties of Sago-Derived SSG

| Property | Value/Range | Reference |

| Degree of Substitution (DS) | 0.23 - 0.32 | [4][5][6] |

| Phosphorus Content (after cross-linking) | ~0.3 mg/g | [3][5][7][8][9][10] |

| Sodium Chloride (NaCl) Content | Must not exceed 7% | [6] |

| Sodium Glycolate Content | Should remain below 2% | [6] |

| Gelatinization Temperature | 103.23 °C | [4] |

| Amylose Content (Native Sago Starch) | 24.07–26.11% | [1] |

Detailed Methodologies for Key Experiments

3.3.1. Degree of Substitution (DS) Determination

The DS is a critical parameter that correlates with the performance of SSG.[4]

-

Method: A flame atomic absorption spectrometer is used to determine the sodium content.[3]

-

Procedure:

-

50 mg of the sample is diluted with 4 cm³ of concentrated nitric acid in a glass container on a heated plate.[3]

-

The digested sample is diluted with deionized water up to 100 cm³.[3]

-

The sodium concentration is measured using an air-acetylene flame at a wavelength of 589.0 nm.[3]

-

The degree of substitution is calculated using the formula: DS = 162 * (%Na) / (2300 - 80 * %Na). The %Na of the unmodified starch is predetermined and corrected for in the SSG derivatives.[6]

-

3.3.2. Swelling Power and Water Solubility

These properties are indicative of the disintegrant's ability to absorb water.

-

Method: Based on a modified version of the method by Fouladi and Nafchi.[4]

-

Procedure:

-

A known weight of the SSG sample is dispersed in a specific volume of distilled water.

-

The dispersion is heated at a controlled temperature with constant stirring.

-

The mixture is then centrifuged.

-

The supernatant is carefully removed and dried to determine the amount of soluble starch (for solubility).

-

The weight of the swollen sediment is measured to calculate the swelling power.[3]

-

3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups introduced during the synthesis.

-

Instrument: FTIR Spectrometer (e.g., Bruker Alpha II).[6]

-

Procedure:

-

The sample is placed on the crystal of the attenuated total reflectance (ATR) accessory.

-

A pressure anvil is used to ensure firm contact.

-

The FTIR spectra are recorded across a wavenumber range of 400 to 4000 cm⁻¹.[11]

-

The presence of a characteristic peak around 1607 cm⁻¹ confirms the carboxymethylation.[12]

-

3.3.4. X-ray Diffraction (XRD) Analysis

XRD is employed to assess the crystallinity of the native and modified starch.

-

Instrument: X'Pert3 powder diffractometer (Malvern Panalytical).[6]

-

Procedure:

-

The sample is packed into a sample holder.

-

The XRD pattern is recorded, typically over a 2θ range of 5° to 40°.

-

The modification process generally leads to a substantial loss of the native starch's crystallinity.[9]

-

3.3.5. Scanning Electron Microscopy (SEM) Analysis

SEM is used to visualize the surface morphology of the starch granules.

-

Instrument: Environmental Scanning Electron Microscope (E-SEM, e.g., Quattro S, Thermo Fisher Scientific).[6]

-

Procedure:

-

The sample is mounted on an aluminum stub using double-sided adhesive tape.

-

The sample is sputter-coated with a conductive material (e.g., gold) to prevent charging.

-

The surface morphology is observed under the microscope at various magnifications.

-

Conclusion

Sago starch is a highly effective and sustainable raw material for the synthesis of sodium starch glycolate. Through optimized cross-linking and carboxymethylation processes, sago-derived SSG can be produced to meet pharmacopeial standards, exhibiting excellent superdisintegrant properties. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this novel excipient in enhancing pharmaceutical formulations. The use of sago SSG can contribute to the development of more effective drug delivery systems and promote sustainable agricultural practices.[4][6]

References

- 1. mdpi.com [mdpi.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sago-Starch-Derived Sodium Starch Glycolate: An Effective Superdisintegrant to Enhance Formulation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Deep Dive into the Physicochemical Properties of Sodium Starch Glycolate Grades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium starch glycolate (SSG), a widely utilized superdisintegrant in the pharmaceutical industry, plays a pivotal role in the formulation of solid dosage forms. Its efficacy in promoting the rapid disintegration of tablets and capsules is intrinsically linked to its physicochemical properties. These properties can vary between different grades of SSG, influencing formulation performance and final product quality. This technical guide provides an in-depth analysis of the key physicochemical characteristics of various grades of sodium starch glycolate, complete with detailed experimental protocols and comparative data to aid in informed excipient selection and formulation development.

Core Physicochemical Properties and Their Impact on Performance

Sodium starch glycolate is the sodium salt of a carboxymethyl ether of starch, typically derived from potato starch.[1] Its functionality as a superdisintegrant is primarily attributed to its rapid and extensive swelling in aqueous media.[2][3] Several grades of SSG are available, classified by pharmacopeias such as the USP and Ph.Eur. into types based on their pH and sodium content.[4] Furthermore, various commercial grades, including Explotab®, Primojel®, and Vivastar®, are available, each with its own set of physicochemical specifications.[4][5]

The primary mechanisms behind SSG's disintegrant action are swelling, wicking (capillary action), and deformation recovery.[6][7] Upon contact with water, SSG granules absorb a significant amount of water, swelling up to 200-300 times their original volume.[2][8] This rapid swelling generates a disruptive force within the tablet matrix, leading to its breakup into smaller particles and facilitating drug dissolution.[6][9]

The key physicochemical properties that dictate the performance of sodium starch glycolate include:

-

pH: The pH of an aqueous dispersion of SSG can influence the stability of acid-labile drugs and the overall formulation. Pharmacopeial grades are typically categorized as Type A (pH 5.5-7.5) and Type B (pH 3.0-5.0).[10][11]

-

Swelling Index: This is a direct measure of the extent of swelling and is a critical indicator of disintegrant efficiency. A higher swelling index generally correlates with faster tablet disintegration.[8]

-

Particle Size Distribution: The particle size of SSG can affect the uniformity of the blend and the rate of water uptake. Larger particles are often reported to be more efficient as disintegrants.[4]

-

Viscosity: While SSG is designed to have minimal gelling, the viscosity of its dispersion can impact the rate of water penetration into the tablet. Lower viscosity is generally preferred.[4]

-

Moisture Content: The hygroscopic nature of SSG necessitates control of its moisture content, which can affect its flowability and performance.[12]

-

Degree of Substitution and Cross-linking: These chemical modifications during the synthesis of SSG are crucial in determining its properties. A higher degree of substitution enhances hydrophilicity, while cross-linking prevents excessive gelling and maintains the integrity of the swollen granules.[8][13]

Comparative Physicochemical Properties of Sodium Starch Glycolate Grades

The following table summarizes the key physicochemical properties of different pharmacopeial and commercial grades of sodium starch glycolate, compiled from various sources.

| Property | Type A (USP/NF) | Type B (USP/NF) | Explotab® | Primojel® | Vivastar® P |

| pH | 5.5 - 7.5[10][11] | 3.0 - 5.0[10][11] | 5.5 - 7.5[12] | 5.5 - 7.5 | 5.5 - 7.5[14] |

| Sodium Content (%) | 2.8 - 4.2[10] | 2.0 - 3.4[10] | 2.8 - 4.2 | 2.8 - 4.2 | 2.8 - 4.2 |

| Loss on Drying (%) | ≤ 10.0[10] | ≤ 10.0[10] | ≤ 10.0[12] | ≤ 10.0 | ≤ 7.0 |

| Sodium Chloride (%) | ≤ 7.0[10] | ≤ 7.0[10] | ≤ 5.5[12] | ≤ 7.0 | ≤ 1.0 |

| Sodium Glycolate (%) | ≤ 2.0[10] | ≤ 2.0[10] | ≤ 2.0[12] | ≤ 2.0 | ≤ 2.0 |

| Particle Size | - | - | Avg: 42 µm[4] | <125 µm: min. 100%[10] | - |

| Swelling Volume (ml) | - | - | High[15] | >20 times its weight[1] | High[14] |

| Viscosity | - | - | <200 mPas (4% w/v)[4] | Low gelling[1] | - |

Detailed Experimental Protocols

Accurate and reproducible characterization of sodium starch glycolate is essential for quality control and formulation development. The following are detailed methodologies for key experiments.

Determination of pH (Based on USP <791>)

Objective: To measure the pH of an aqueous suspension of sodium starch glycolate.

Materials:

-

Sodium starch glycolate sample

-

Purified water (carbon dioxide-free)

-

Calibrated pH meter with an electrode

-

Beaker (50 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh 1.0 g of the sodium starch glycolate sample.

-

Transfer the sample to a 50 mL beaker.

-

Add 30 mL of purified water.

-

Disperse the powder by stirring with a magnetic stirrer until a uniform suspension is formed.

-

Immerse the calibrated pH electrode into the suspension.

-

Record the pH reading once it has stabilized.

Determination of Swelling Index

Objective: To determine the volume occupied by a known weight of sodium starch glycolate after swelling in an aqueous medium.

Materials:

-

Sodium starch glycolate sample

-

Purified water (or other specified medium)

-

Graduated cylinder (10 mL or 25 mL) with a stopper

-

Balance

Procedure:

-

Accurately weigh 0.5 g of the sodium starch glycolate sample.

-

Carefully transfer the powder into a dry 10 mL graduated cylinder.

-

Record the initial volume of the powder.

-

Add 10 mL of purified water to the cylinder.

-

Stopper the cylinder and invert it gently 10 times to ensure thorough wetting of the powder.

-

Allow the cylinder to stand undisturbed for 4 hours (or a specified time).

-

After the specified time, record the final volume occupied by the swollen sediment.

-

Calculate the swelling index using the formula: Swelling Index (mL/g) = (Final Volume (mL) - Initial Volume (mL)) / Weight of sample (g)

Particle Size Distribution by Analytical Sieving (Based on USP <786>)

Objective: To determine the particle size distribution of sodium starch glycolate powder using a nest of calibrated sieves.[16]

Materials:

-

Sodium starch glycolate sample (at least 25 g)[2]

-

A nest of calibrated sieves with various mesh sizes (e.g., 75 µm, 106 µm, 150 µm, etc.)[2]

-

A collection pan and a lid

-

A mechanical sieve shaker

-

A balance

Procedure:

-

Clean and dry all sieves, the pan, and the lid.

-

Accurately weigh each sieve and the collection pan.

-

Assemble the sieves in a stack with the coarsest sieve at the top and the finest at the bottom, with the collection pan placed below the finest sieve.

-

Accurately weigh approximately 25 g of the sodium starch glycolate sample.

-

Carefully transfer the sample to the top sieve and place the lid on top.

-

Place the sieve stack in the mechanical shaker and agitate for a standardized period (e.g., 5-10 minutes).

-

After agitation, carefully remove the sieve stack.

-

Weigh each sieve and the collection pan with the retained powder.

-

Calculate the weight of powder retained on each sieve by subtracting the initial weight of the sieve.

-

Express the weight of powder on each sieve as a percentage of the total weight of the sample.

Viscosity Measurement of Aqueous Dispersion

Objective: To measure the viscosity of a sodium starch glycolate dispersion at a specified concentration.

Materials:

-

Sodium starch glycolate sample

-

Purified water

-

Beaker

-

Magnetic stirrer and stir bar

-

Viscometer (e.g., rotational viscometer with appropriate spindle)

-

Balance

Procedure:

-

Prepare a dispersion of sodium starch glycolate at the desired concentration (e.g., 2% or 4% w/v) in purified water.

-

Stir the dispersion with a magnetic stirrer until it is homogeneous.

-

Allow the dispersion to stand for a specified period to ensure complete hydration.

-

Measure the viscosity of the dispersion using a calibrated viscometer at a controlled temperature (e.g., 25 °C).

-

Record the viscosity reading in millipascal-seconds (mPa·s) or centipoise (cP).

Visualizing Key Relationships and Workflows

To better understand the interplay of properties and the experimental process, the following diagrams are provided.

Conclusion

The selection of an appropriate grade of sodium starch glycolate is a critical step in the development of robust solid oral dosage forms. A thorough understanding and characterization of the physicochemical properties of different grades are paramount to ensure optimal drug product performance. This guide provides a comprehensive overview of these properties, comparative data for various grades, and detailed experimental protocols to assist researchers and formulation scientists in making informed decisions. By carefully evaluating the pH, swelling index, particle size, and viscosity, drug development professionals can better predict and control the disintegration and dissolution behavior of their formulations, ultimately leading to higher quality and more effective medicines.

References

- 1. DFE Pharma Excipients - Primojel - Sodium Starch Glycolate [dfepharma.com]

- 2. usp.org [usp.org]

- 3. cphi-online.com [cphi-online.com]

- 4. phexcom.com [phexcom.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. jddtonline.info [jddtonline.info]

- 9. researchgate.net [researchgate.net]

- 10. dfepharma.com [dfepharma.com]

- 11. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. dfepharma.com [dfepharma.com]

- 14. VIVASTAR® [jrspharma.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. usp.org [usp.org]

The Core Mechanism of Sodium Starch Glycolate as a Superdisintegrant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium starch glycolate (SSG), a widely utilized superdisintegrant in the pharmaceutical industry, plays a critical role in the rapid disintegration of solid oral dosage forms, thereby influencing the rate of drug dissolution and subsequent bioavailability.[1][2][3] This technical guide delves into the core mechanisms of action of SSG, providing a detailed exploration of the physicochemical phenomena that govern its functionality. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of SSG to facilitate its effective application in formulation design.

Chemical Structure and Modification: The Foundation of Functionality

Sodium starch glycolate is derived from native starch, typically from potato or corn, which is chemically modified to enhance its disintegrant properties.[1][4] The two key chemical modifications are carboxymethylation and cross-linking .[3][4][5]

-

Carboxymethylation: This process involves the introduction of carboxymethyl ether groups (-CH₂-COONa) along the starch polymer backbone.[5][6] This substitution increases the hydrophilicity of the starch molecule, promoting rapid water uptake.[5] The degree of substitution (DS), which is the average number of carboxymethyl groups per anhydroglucose unit, is a critical parameter affecting SSG's performance and typically ranges from 0.23 to 0.32.[6][7]

-

Cross-linking: To prevent the complete dissolution of the modified starch in aqueous media, which would lead to the formation of a viscous gel and hinder disintegration, the polymer chains are cross-linked.[2][8][9] This is often achieved using agents like sodium trimetaphosphate or phosphorus oxychloride.[6] The cross-links maintain the structural integrity of the SSG particles upon hydration, allowing them to swell significantly without dissolving.[2][10]

The interplay between the degree of substitution and the extent of cross-linking is crucial for the optimal functionality of SSG as a superdisintegrant.[9][11]

The Multifaceted Mechanism of Action

The disintegrating action of sodium starch glycolate is not attributed to a single mechanism but rather a combination of several processes that occur rapidly upon contact with an aqueous medium. The primary and most widely accepted mechanisms are swelling, wicking, and potentially particle deformation and repulsion.[12][13][14]

Swelling: The Primary Driving Force

The most significant mechanism behind SSG's disintegrant action is its rapid and extensive swelling in the presence of water.[2][3][4][12] The hydrophilic carboxymethyl groups attract water molecules, which are then drawn into the cross-linked polymer network.[5] This influx of water causes the SSG particles to swell to many times their original volume, with some studies indicating a volume increase of 200-300 percent.[9] This swelling generates a significant internal mechanical force within the tablet matrix, pushing apart the surrounding excipients and the active pharmaceutical ingredient (API).[2] This internal pressure overcomes the cohesive forces holding the tablet together, leading to its rapid breakdown into smaller granules and particles.[2]

dot

Caption: Swelling mechanism of sodium starch glycolate leading to tablet disintegration.

Wicking (Capillary Action)

Wicking, or capillary action, is another important mechanism that facilitates the rapid disintegration of tablets.[13] The fibrous structure of some superdisintegrants allows for the rapid transport of water into the core of the tablet through a network of inter-particulate pores.[9] While SSG is more granular than fibrous, its porous structure still contributes to wicking.[11] This rapid ingress of water ensures that SSG particles throughout the tablet are hydrated quickly, leading to a more uniform and faster swelling action.[2] The efficiency of wicking is influenced by the porosity of the tablet and the particle size distribution of the SSG and other excipients.[11][14]

dot

Caption: Wicking mechanism facilitating rapid water penetration into the tablet core.

Particle Deformation and Repulsion

While less emphasized than swelling and wicking, particle deformation and repulsion may also contribute to the disintegration process. During the high pressures of tablet compression, SSG particles, like other excipients, undergo deformation.[15] Upon contact with water, the hydrated SSG particles may attempt to return to their original shape, a phenomenon known as "shape recovery" or "strain recovery."[16] This shape change can contribute to the disruption of the tablet matrix.

Additionally, some theories propose that as water is absorbed, electrical repulsive forces may develop between adjacent SSG particles, further aiding in the separation of the tablet's components.[14] However, the contribution of this mechanism is considered to be of minor importance compared to swelling.

Quantitative Data on Sodium Starch Glycolate Performance

The performance of sodium starch glycolate as a superdisintegrant can be quantified through various parameters. The following tables summarize key quantitative data from the literature.

| Parameter | Typical Value/Range | Significance | Source(s) |

| Chemical Properties | |||

| Degree of Substitution (DS) | 0.23 - 0.32 | Influences hydrophilicity and swelling capacity. | [6][7] |

| Sodium Content | 2.0% - 5.0% (depending on type) | Varies between different pharmacopeial grades (Type A, B, C). | [17] |

| pH (of a 1% aqueous solution) | 3.0 - 5.0 or 5.5 - 7.5 | Can affect drug stability and disintegration performance. | [6] |

| Physical Properties | |||

| Average Particle Size | 30 - 100 µm | Affects wicking and disintegration time; larger particles may lead to faster disintegration. | [6][17] |

| Swelling Capacity | Up to 300 times its volume | Direct measure of the primary disintegration mechanism. | [17] |

| Formulation Parameters | |||

| Effective Concentration | 2% - 8% w/w | Optimal range for rapid disintegration; higher concentrations (>8%) can lead to gelling and slower disintegration. | [6][12] |

| Disintegration Time | < 1 minute (at 2-4% w/w) | Demonstrates its efficiency as a superdisintegrant. | [6][18] |

| Brand Name | Starch Source | Key Characteristics Noted in Literature | Source(s) |

| Explotab® | Potato | Produced by cross-linking and carboxymethylation. | [3] |

| Primojel® | Potato | Low substituted carboxymethyl starch. | [6] |

| Vivastar® | Potato | A brand of sodium starch glycolate. | [1] |

Experimental Protocols for Evaluation

The evaluation of sodium starch glycolate's performance involves several key experiments. Detailed methodologies are provided below.

Measurement of Swelling Index

Objective: To quantify the swelling capacity of sodium starch glycolate.

Methodology:

-

A known weight (e.g., 0.5 g) of sodium starch glycolate is introduced into a 10 mL graduated cylinder.

-

The initial volume of the powder is recorded.

-

10 mL of the test medium (e.g., purified water, 0.1 N HCl, or phosphate buffer) is added to the cylinder.

-

The cylinder is stoppered and inverted gently a few times to ensure uniform dispersion.

-

The dispersion is allowed to stand for a specified period (e.g., 20 minutes, 4 hours, or 24 hours) at room temperature.

-

The final volume of the swollen mass is recorded.

-

The swelling index is calculated as the ratio of the final volume to the initial volume or as a percentage increase in volume.[9][14]

Tablet Disintegration Test

Objective: To determine the time required for a tablet to break up into smaller particles under standardized conditions.

Methodology (based on USP <701>):

-

Apparatus: A standard USP disintegration apparatus is used, consisting of a basket-rack assembly, a 1000-mL beaker for the immersion fluid, and a thermostatic arrangement to maintain the temperature at 37 ± 2 °C.

-

Procedure: a. One tablet is placed in each of the six tubes of the basket. b. The basket-rack assembly is positioned in the beaker containing the specified immersion fluid (e.g., purified water, simulated gastric fluid). c. The apparatus is operated, causing the basket to move up and down through the immersion fluid at a constant frequency. d. The time taken for each tablet to completely disintegrate (i.e., no solid residue remains on the screen of the basket) is recorded. e. The disintegration time is the time at which all six tablets have disintegrated.[19]

dot

Caption: Experimental workflow for a standard tablet disintegration test.

Water Uptake/Wicking Measurement

Objective: To measure the rate and extent of water absorption into a tablet or powder bed.

Methodology (Goniometer/Wicking Evaluation):

-

Apparatus: A goniometer equipped with a high-speed camera.

-

Procedure: a. A tablet is placed on the sample stage of the goniometer. b. A micro-syringe is used to deposit a small, precise volume of water (e.g., 1 µL) onto the surface of the tablet. c. The high-speed camera records the interaction of the water droplet with the tablet surface over time (e.g., at 0, 0.5, 1.5, and 3.5 seconds). d. Image analysis software is used to measure the contact angle and the rate of water penetration into the tablet. e. A lower contact angle and a faster penetration rate indicate more efficient wicking.[20]

Conclusion

The efficacy of sodium starch glycolate as a superdisintegrant is a result of its unique, chemically engineered structure. The primary mechanism of action is rapid and extensive swelling, which generates the mechanical force necessary to break apart the tablet matrix. This is complemented by wicking, which ensures the rapid ingress of water to the tablet core, and to a lesser extent, by particle deformation and repulsion. A thorough understanding of these mechanisms, supported by quantitative evaluation and standardized experimental protocols, is essential for pharmaceutical scientists to effectively harness the capabilities of sodium starch glycolate in the development of robust and efficient solid oral dosage forms.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. nbinno.com [nbinno.com]

- 3. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SODIUM STARCH GLYCOLATE - Ataman Kimya [atamanchemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Sago-Starch-Derived Sodium Starch Glycolate: An Effective Superdisintegrant to Enhance Formulation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. jddtonline.info [jddtonline.info]

- 10. researchgate.net [researchgate.net]

- 11. Multiple sources of sodium starch glycolate, NF: evaluation of functional equivalence and development of standard performance tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. phexcom.com [phexcom.com]

- 18. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization | MDPI [mdpi.com]

- 19. Formulation Development, Evaluation and Comparative Study of Effects of Super Disintegrants in Cefixime Oral Disintegrating Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. roquette.com [roquette.com]

A Technical Guide to the Synthesis of Sodium Glycolate via Neutralization of Glycolic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of sodium glycolate (HOCH₂COONa), the sodium salt of glycolic acid. The primary focus is on the neutralization reaction, a fundamental and straightforward method for its preparation. This guide includes detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Introduction

This compound is the smallest α-hydroxy acid salt, valued for its versatility across various industries.[1] In the pharmaceutical sector, it is widely utilized as a superdisintegrant in tablet formulations to enhance drug release and bioavailability.[2][3][4][5] Its properties also make it a useful pH regulator, buffering agent, and chelating agent.[1] The synthesis via neutralization is a direct and efficient acid-base reaction that yields high-purity this compound, making it a common method for both laboratory and industrial-scale production.[1][6]

Chemical Principles

The synthesis of this compound is achieved through a classic acid-base neutralization reaction. Glycolic acid (HOCH₂COOH), a weak organic acid, reacts with a strong base, typically sodium hydroxide (NaOH), to form this compound and water.[1][6][7] The reaction is exothermic and proceeds readily.

Reaction Equation: HOCH₂COOH + NaOH → HOCH₂COONa + H₂O[6]

Alternatively, other sodium bases like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, though sodium hydroxide is most common due to the clean nature of the reaction, which only produces water as a byproduct.[1][8]

Experimental Protocols

This section details the materials and a representative methodology for the synthesis, purification, and characterization of this compound.

3.1 Materials and Equipment

| Material/Equipment | Specification | Purpose |

| Glycolic Acid (HOCH₂COOH) | ≥99% purity | Acid reactant |

| Sodium Hydroxide (NaOH) | Pellets or 50% solution, ≥98% purity | Base reactant |

| Deionized Water | High-purity grade | Solvent |

| Ethanol | 95% or absolute | Washing/purification solvent |

| pH Meter or pH Strips | Calibrated | Reaction monitoring |

| Glass Reactor/Beaker | Appropriate volume with cooling bath | Reaction vessel |

| Magnetic Stirrer & Stir Bar | --- | Agitation |

| Rotary Evaporator | --- | Solvent removal/crystallization |

| Buchner Funnel & Flask | --- | Filtration of product |

| Vacuum Oven | --- | Drying of final product |

3.2 Synthesis Procedure

-

Preparation : Dissolve a known quantity of glycolic acid in a minimal amount of deionized water within a beaker or reaction vessel placed in a cooling bath (e.g., an ice-water bath).

-

Neutralization : While stirring the glycolic acid solution, slowly add an equimolar amount of sodium hydroxide.[1] The base can be added as solid pellets or as a concentrated aqueous solution. The addition should be gradual to control the exothermic reaction and maintain the temperature below 40°C.[6]

-

pH Monitoring : Continuously monitor the pH of the solution. The target endpoint is a neutral pH of approximately 7.0.[8]

-

Crystallization : Once neutralization is complete, the resulting aqueous solution of this compound is concentrated. This is typically achieved using a rotary evaporator under reduced pressure to remove water and induce crystallization.[1][6]

-

Isolation : The crystallized this compound is collected by vacuum filtration using a Buchner funnel.[6]

-

Purification : The crystalline product is washed with a small amount of cold 95% ethanol to remove residual impurities.[6]

-

Drying : The purified this compound is dried in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved, yielding a stable, free-flowing white powder.[1][4]

Process and Reaction Diagrams

The following diagrams illustrate the logical workflow of the synthesis and the underlying chemical transformation.

Caption: Experimental Workflow for this compound Synthesis.

Caption: Chemical reaction scheme for the synthesis.

Quantitative Data and Characterization

High-purity this compound is essential for pharmaceutical applications. The final product should be characterized to confirm its identity and purity.

5.1 Product Specifications

| Parameter | Typical Value | Reference |

| Purity | >99% | [6] |

| Appearance | White to off-white, free-flowing powder | [4] |

| Molecular Weight | 98.03 g/mol | [9] |

| pH (in solution) | 5.5 - 7.5 | [10] |

| Yield | >85% | [11] |

5.2 Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Technique | Expected Result |

| FTIR Spectroscopy | Characteristic peaks for O-H (hydroxyl), C-H (alkane), and C=O (carboxylate) functional groups. |

| ¹H NMR Spectroscopy | A single peak for the methylene (CH₂) protons, confirming the symmetric environment of the glycolate anion.[6] |

| ²³Na NMR Spectroscopy | Can provide insights into the sodium environment and distinguish between organic sodium (this compound) and inorganic impurities like NaCl.[12][13] |

| Titration | Potentiometric titration can be used to determine the assay of sodium content.[10] |

| HPLC | Can be used to quantify purity and detect organic impurities like residual glycolic acid or byproducts such as oxalic acid.[6][14] |

Applications in Drug Development

The primary role of this compound in drug development is as a pharmaceutical excipient.

-

Superdisintegrant : It is used in solid oral dosage forms like tablets and capsules. It absorbs water rapidly, leading to swelling and fast disintegration of the tablet, which promotes the rapid release and subsequent dissolution of the active pharmaceutical ingredient (API).[3][4][5][15]

-

Suspending and Gelling Agent : It also finds use as a suspending and gelling agent in various formulations.[4][5]

The effectiveness of this compound as a disintegrant is crucial for developing immediate-release formulations where a quick onset of action is required.[2] Its compatibility with a wide range of APIs makes it a versatile choice for formulators.[2]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. drugs.com [drugs.com]

- 5. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for Research Applications [benchchem.com]

- 7. crosschem.net [crosschem.net]

- 8. laballey.com [laballey.com]

- 9. scbt.com [scbt.com]

- 10. Method of Analysis for Sodium Starch Glycolate | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chemical characterisation of sodium starch glycolate particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycolic acid | SIELC Technologies [sielc.com]

- 15. echemi.com [echemi.com]

chemical structure and properties of sodium carboxymethyl ether of starch

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium carboxymethyl starch, a modified biopolymer with significant applications in the pharmaceutical and other industries. It covers its chemical structure, key properties, synthesis, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

Sodium carboxymethyl starch (CMS), also known as sodium starch glycolate, is a sodium salt of a carboxymethyl ether of starch.[1] It is an anionic, water-soluble polymer derived from native starch, such as corn, potato, or rice starch.[2][3] The chemical modification introduces carboxymethyl groups (-CH2-COONa) onto the starch backbone, altering its physical and chemical properties.[4][5]

The fundamental structure of starch is a polysaccharide composed of repeating anhydroglucose units. The carboxymethylation process, an etherification reaction, substitutes the hydroxyl groups on the glucose units with sodium carboxymethyl groups.[5] This modification disrupts the crystalline structure of native starch, leading to increased solubility and other desirable properties.[3]

The properties of sodium carboxymethyl starch are significantly influenced by its degree of substitution (DS) , which is the average number of carboxymethyl groups per anhydroglucose unit.[6][7] The DS can be controlled during the synthesis process and typically ranges from 0.09 to 0.95.[8]

Key Properties:

-

Appearance: Sodium carboxymethyl starch is a white to off-white, odorless, and tasteless powder.[1][2]

-

Solubility: It is readily soluble in cold water, forming a viscous, colloidal solution.[1][3] It is insoluble in organic solvents like ethanol, ether, and chloroform.[1]

-

Viscosity: The viscosity of CMS solutions is a critical property and is dependent on the DS, concentration, temperature, and pH.[8] Generally, viscosity increases with an increasing degree of substitution up to a certain point.[8]

-

pH: The pH of a 1% aqueous solution typically ranges from 5.5 to 7.5.[6]

-

Hygroscopicity: It is a hygroscopic substance and should be stored in a well-closed container to protect it from moisture.[9]

-

Biodegradability: Sodium carboxymethyl starch is biodegradable.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of sodium carboxymethyl starch compiled from various sources.

| Property | Value | Citations |

| Degree of Substitution (DS) | 0.09 - 0.95 | [8] |

| pH (1% aqueous solution) | 5.5 - 7.5 | [6] |

| Melting Point | >210°C (decomposes) | [1] |

| Viscosity (2% solution) | 6 - 2000 mPa·s | [10] |

| Sodium (Na) Content | 2.0% - 5.0% | [6] |

| Loss on Drying | ≤10.0% | [6] |

Synthesis of Sodium Carboxymethyl Starch

The synthesis of sodium carboxymethyl starch is primarily achieved through the Williamson ether synthesis, which involves the reaction of starch with a carboxymethylating agent, typically monochloroacetic acid (MCA) or its sodium salt (SMCA), under alkaline conditions.[4]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of sodium carboxymethyl starch.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize sodium carboxymethyl starch.

Determination of Degree of Substitution (DS) by Titration

This method involves the conversion of the sodium salt form of CMS to its acidic form, followed by titration with a standardized base.

Materials:

-

Sodium carboxymethyl starch sample

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M standard solution

-

Phenolphthalein indicator

-

Ethanol

-

Distilled water

Procedure:

-

Sample Preparation: Accurately weigh about 1 gram of the sodium carboxymethyl starch sample.

-

Conversion to Acid Form: Disperse the sample in 100 mL of ethanol. Add 5 mL of concentrated HCl and stir for 1 hour.

-

Washing: Filter the suspension and wash the precipitate with ethanol until the filtrate is free of chloride ions (tested with silver nitrate solution).

-

Drying: Dry the resulting acidic form of carboxymethyl starch in an oven at 105°C to a constant weight.

-

Titration: Accurately weigh about 0.5 grams of the dried acidic CMS, dissolve it in 100 mL of distilled water, and add a few drops of phenolphthalein indicator.

-

Titrate the solution with a standardized 0.1 M NaOH solution until a persistent pink color is observed.

-

Calculation: The degree of substitution (DS) is calculated using the following formula[11]:

DS = (162 × V × M) / (W - 58 × V × M)

Where:

-

V = Volume of NaOH solution used in the titration (L)

-

M = Molarity of the NaOH solution (mol/L)

-

W = Weight of the dry acidic CMS sample (g)

-

162 = Molecular weight of the anhydroglucose unit

-

58 = Net increase in mass of the anhydroglucose unit for each carboxymethyl group substituted

-

Measurement of Viscosity using a Rotational Viscometer

This protocol describes the determination of the dynamic viscosity of a sodium carboxymethyl starch solution.

Materials and Equipment:

-

Sodium carboxymethyl starch sample

-

Distilled water

-

Rotational viscometer

-

Beaker

-

Magnetic stirrer

-

Water bath

Procedure:

-

Solution Preparation: Prepare a solution of a specific concentration (e.g., 2% w/v) by slowly adding the accurately weighed sodium carboxymethyl starch powder to the required volume of distilled water while stirring continuously to avoid lump formation. Continue stirring until the solution is homogeneous.

-

Temperature Equilibration: Place the beaker containing the CMS solution in a water bath set to a specific temperature (e.g., 25°C) and allow it to equilibrate for at least 30 minutes.

-

Viscometer Setup: Calibrate the rotational viscometer according to the manufacturer's instructions. Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Measurement: Immerse the spindle into the center of the CMS solution, ensuring it is submerged to the marked level. Start the viscometer and allow the reading to stabilize.

-

Data Recording: Record the viscosity reading in millipascal-seconds (mPa·s).

-

Repeatability: Perform the measurement at least three times and calculate the average viscosity.

Applications in Drug Development

Sodium carboxymethyl starch is a widely used excipient in the pharmaceutical industry due to its versatility and safety.[12] Its primary applications include:

-

Superdisintegrant: In tablet and capsule formulations, it promotes rapid disintegration upon contact with aqueous fluids in the gastrointestinal tract.[11] It swells rapidly and extensively, causing the tablet to break apart and release the active pharmaceutical ingredient (API).[11]

-

Binder: It can act as a binder in wet granulation processes, helping to form granules with good flowability and compressibility.[13]

-

Thickening and Suspending Agent: In liquid oral formulations, it increases the viscosity, which helps to suspend insoluble drug particles and improve the pourability and palatability of the product.[5]

-

Controlled-Release Agent: By modifying its properties, sodium carboxymethyl starch can be used to formulate controlled-release drug delivery systems.[12]

Logical Workflow for Pharmaceutical Application

Caption: A logical workflow demonstrating the role of sodium carboxymethyl starch in the formulation and quality control of a solid oral dosage form.

References

- 1. Methods for preparing sodium carboxymethyl starch- Liujia [en.liujiafl.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Degree of Substitution Determination Method of Sodium Carboxymethyl Cellulose – SINOCMC [sino-cmc.com]

- 4. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]

- 5. Sodium carboxylmethyl starch: A unique chemical, in-depth analysis of its properties and applications- Liujia [en.liujiafl.com]

- 6. espublisher.com [espublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. sodium carboxymethyl starch, 9063-38-1 [thegoodscentscompany.com]

- 9. CN101863993B - Preparation method of sodium carboxymethyl starch with high substitution degree - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN101585883B - High-purity sodium carboxymethyl starch, preparation method thereof and application thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of Sodium Glycolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium glycolate (HOCH₂COONa), a compound of significant interest in the pharmaceutical and cosmetic industries. Utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this document outlines detailed methodologies, data interpretation, and experimental workflows to facilitate accurate and reproducible analysis.

Introduction

This compound, the sodium salt of glycolic acid, serves various functions in drug formulations, including as a pH adjuster, buffering agent, and chelating agent. Its precise identification and characterization are crucial for ensuring product quality, stability, and performance. NMR and FTIR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in this compound, enabling its unambiguous identification and purity assessment.

Principles of Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that exploits the magnetic properties of atomic nuclei. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are particularly informative.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorbed radiation corresponds to the vibrational frequencies of the bonds within the molecule. This technique is highly effective for identifying the functional groups present in a compound.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Experimental Protocols

NMR Spectroscopy

-

Accurately weigh approximately 42 mg of this compound.

-

Dissolve the sample in 0.5 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Spectrometer: 300 MHz NMR Spectrometer

-

Solvent: D₂O

-

Temperature: 25 °C

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 2.0 s

-

Spectrometer: 100 MHz NMR Spectrometer (on a 400 MHz system)

-

Solvent: D₂O

-

Temperature: 25 °C

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

FTIR Spectroscopy

-

Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Press the powder under high pressure (approximately 8-10 tons) to form a transparent or semi-transparent pellet.

-

Spectrometer: FTIR Spectrometer with a DTGS detector

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of a pure KBr pellet should be acquired as the background.

Data Presentation and Interpretation

NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound in D₂O.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.95 | Singlet | 2H | -CH₂- |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~64 | -CH₂- |

| ~181 | -COO⁻ |

The ¹H NMR spectrum of this compound is characterized by a single peak corresponding to the two equivalent protons of the methylene group (-CH₂-).[1] In the ¹³C NMR spectrum, two distinct signals are observed, corresponding to the methylene carbon and the carboxylate carbon.[2]

FTIR Spectral Data

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2950 - 2850 | C-H stretch | Methylene (-CH₂) |

| ~1600 | C=O stretch (asymmetric) | Carboxylate (-COO⁻) |

| ~1420 | C-O stretch / O-H bend | Carboxylate / Hydroxyl |

| ~1330 | C-H bend | Methylene (-CH₂) |

| ~1080 | C-O stretch | Primary Alcohol |

| ~900 | O-H bend (out-of-plane) | Hydroxyl (-OH) |

The broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The strong absorption around 1600 cm⁻¹ is characteristic of the asymmetric stretching vibration of the carboxylate anion (-COO⁻). The presence of bands corresponding to C-H and C-O stretching and bending vibrations further confirms the structure of this compound.[3][4]

Conclusion

NMR and FTIR spectroscopy are indispensable tools for the comprehensive characterization of this compound. The detailed protocols and spectral data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and assess the quality of this important pharmaceutical excipient. Adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to the development of safe and effective pharmaceutical products.

References

The Core of Performance: A Technical Guide to Degree of Substitution and Cross-Linking in Sodium Starch Glycolate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Sodium starch glycolate (SSG), a vital superdisintegrant in pharmaceutical formulations, owes its efficacy to a carefully controlled chemical modification of native starch. This technical guide delves into the critical aspects of SSG synthesis: the degree of substitution (DS) and cross-linking. Understanding and manipulating these two parameters are paramount to tailoring the functionality of SSG for optimal drug product performance. This document provides a comprehensive overview of the synthesis process, detailed experimental protocols for key reactions and analyses, and a quantitative look at how reaction parameters influence the final product characteristics.

The Synthesis of Sodium Starch Glycolate: A Two-Fold Modification

The transformation of native starch into the highly functional excipient, sodium starch glycolate, involves two primary chemical modifications: cross-linking and carboxymethylation (substitution) .[1]

-

Cross-linking: This initial step strengthens the granular structure of starch, preventing its complete dissolution in water and reducing gel formation.[1] This is typically achieved by reacting starch with agents like sodium trimetaphosphate or phosphorus oxychloride in an alkaline suspension.[2] The controlled introduction of cross-links is crucial; insufficient cross-linking can lead to excessive gelling, which can hinder tablet disintegration, while excessive cross-linking can impede the swelling necessary for its disintegrant action.

-

Carboxymethylation (Substitution): Following cross-linking, the starch undergoes etherification to introduce carboxymethyl groups onto the glucose units of the starch polymer. This is commonly carried out using sodium monochloroacetate (SMCA) in an alkaline alcoholic medium, following the principles of Williamson's ether synthesis.[3] The introduction of these hydrophilic carboxymethyl groups is what imparts to SSG its rapid water uptake and swelling properties. The extent of this reaction is quantified by the degree of substitution (DS) , which represents the average number of carboxymethyl groups per anhydroglucose unit. The theoretical maximum DS is 3.0; however, for SSG, the DS typically ranges from 0.23 to 0.32.[1]

The interplay between the degree of substitution and the extent of cross-linking dictates the ultimate performance of the sodium starch glycolate as a superdisintegrant.

Quantitative Impact of Reaction Parameters

The degree of substitution is a critical quality attribute of sodium starch glycolate and is significantly influenced by several reaction parameters. The following tables summarize the quantitative effects of these parameters on the DS.

Table 1: Effect of Molar Ratios of Reactants on Degree of Substitution (DS)

| Molar Ratio of NaOH to Anhydroglucose Unit (AGU) | Resulting DS | Molar Ratio of SMCA to Anhydroglucose Unit (AGU) | Resulting DS |

| 1.0 | Increases from a lower value | 0.5 | Increases from a lower value |

| 2.0 | Reaches a maximum value[4] | 1.5 | Reaches a maximum value of ~0.53[4] |

| > 2.0 | Decreases[4] | > 1.5 | Decreases[4] |

Note: Data derived from a modified dry process for carboxymethyl starch synthesis at 303 K for 2 hours with the other reactant ratio held constant.[4]

Table 2: Effect of Reaction Temperature and Time on Degree of Substitution (DS)

| Reaction Temperature (K) | Resulting DS | Reaction Time (hours) | Resulting DS |

| 293 | Increases from a lower value | 1 | Increases from a lower value |

| 323 | Reaches a maximum value of ~0.78[5] | 6 | Reaches a maximum value of ~0.64[4] |

| > 323 | Decreases[5] | > 6 | Decreases[4] |

Note: Data for temperature effect is from a modified dry process with a molar ratio of NaOH and SMCA to starch of 2:2:1 for 6 hours.[5] Data for time effect is from the same process at 303 K with a molar ratio of NaOH and SMCA to starch of 1:2:2.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of sodium starch glycolate and the determination of its key properties.

Synthesis of Sodium Starch Glycolate via Organic Solvent Slurry Method

This protocol is adapted from a method for synthesizing sago-starch-derived SSG.[6]

Materials:

-

Native Starch (e.g., Sago, Potato)

-

Sodium Sulfate (Na₂SO₄)

-

Sodium Trimetaphosphate (STMP)

-

1 M Sodium Hydroxide (NaOH)

-

Isopropyl Alcohol

-

Sodium Monochloroacetate (SMCA)

-

0.5 M Hydrochloric Acid (HCl)

-

Ethanol

-

Distilled Water

Procedure:

Part A: Cross-linking of Starch

-

Prepare a 40% w/w starch suspension by mixing 100 g of native starch with 10% w/w sodium sulfate and 12% w/w sodium trimetaphosphate in a reaction flask.

-

Stir the mixture thoroughly until a uniform suspension is formed.

-

Adjust the pH of the suspension to between 11.5 and 13 by the dropwise addition of 1 M NaOH.

-

Continue stirring the solution in a closed system at ambient temperature for 30 minutes.

-

Transfer the suspension to a water bath, heat to 45°C, and shake at 150 rpm for 180 minutes.

-

Neutralize the reaction mixture with 0.5 M HCl to a pH between 6.5 and 7.0.

-

Filter the cross-linked starch and wash it several times with ethanol and distilled water.

-

Dry the cross-linked starch in an oven at 50°C overnight.

Part B: Carboxymethyl Substitution

-

Prepare a suspension of 100 g of the dried cross-linked starch in isopropyl alcohol and stir until a uniform consistency is achieved.

-

Adjust the pH of the mixture to between 11.5 and 13 using 1 M NaOH.

-

Add the desired amount of sodium monochloroacetate (refer to Table 1 for guidance on ratios).

-

Heat the suspension in a water bath to the desired temperature (e.g., 45-55°C) and agitate at 150 rpm for the specified reaction time (e.g., 120-240 minutes).[6]

-

Stop the reaction by neutralizing the mixture with 0.5 M HCl to a pH between 6.5 and 7.0.

-

Filter the resulting sodium starch glycolate.

-

Wash the product thoroughly several times with ethanol and distilled water.

-

Dry the final product in an oven at 50°C overnight until the moisture content is no more than 12% w/w.

Determination of the Degree of Substitution (DS)

The degree of substitution is calculated based on the sodium content of the sodium starch glycolate.

Method 1: Flame Atomic Absorption Spectrometry

-

Accurately weigh 50 mg of the dried sodium starch glycolate sample.

-

Digest the sample by adding 4 cm³ of concentrated nitric acid in a suitable glass container on a heated plate.

-

After digestion, dilute the solution with deionized water to a final volume of 100 cm³.

-

Analyze the sodium content of the solution using a flame atomic absorption spectrometer with an air-acetylene flame.

-

Measure the absorbance at a wavelength of 589.0 nm.

-

Calculate the percentage of sodium (%Na) in the sample. The %Na of the unmodified starch should be determined and subtracted.

-

Calculate the degree of substitution (DS) using the following formula: DS = (162 * %Na) / (2300 - (80 * %Na))

Method 2: Titration Method Alternative methods for determining the DS of carboxymethyl starch include direct titration and back titration.[7]

-

Direct Titration: The sodium salt form of SSG is converted to its acid form (H-CMS) by treatment with a strong acid. The H-CMS is then dispersed in water and titrated with a standardized sodium hydroxide solution.

-

Back Titration: A known excess of sodium hydroxide is added to a dispersion of the acid form of SSG. The unreacted sodium hydroxide is then back-titrated with a standardized acid. This method is often considered more accurate.[7]

Determination of the Degree of Cross-linking

Quantifying the degree of cross-linking is less straightforward than determining the DS. Here are two methodologies that can be employed.

Method 1: Sediment Volume Measurement This method assesses the strength of cross-links by comparing the sediment volume of a gelled SSG suspension before and after exposure to alkaline conditions, which can hydrolyze certain types of cross-links.[8]

-

Prepare a suspension of SSG in an ethanol/water mixture (e.g., 20 g in 100 mL of 80% w/w ethanol).

-

Take a 10 mL aliquot of this stock suspension and dilute it to 100 mL in a graduated cylinder. Allow it to settle and measure the initial sediment volume.

-

Subject another aliquot of the stock suspension to alkaline conditions (e.g., by adjusting the pH) for a specified period to induce hydrolysis of susceptible cross-links.

-

Neutralize the treated suspension and dilute it to 100 mL in a graduated cylinder. Allow it to settle and measure the final sediment volume.

-

A smaller final sediment volume indicates a greater degree of cross-link hydrolysis and can be used to compare the relative strength and extent of cross-linking between different SSG samples.

Method 2: Starch-Iodine Colorimetric Method This method is based on the principle that the cross-linking of starch reduces its ability to form a complex with iodine, thereby decreasing the intensity of the characteristic blue color.[9]

-

Prepare a standard iodine solution (e.g., by dissolving iodine and potassium iodide in water).

-

Prepare a series of standard starch solutions of known concentrations.

-

Prepare a solution of the cross-linked sodium starch glycolate at a known concentration.

-

Add a fixed amount of the iodine solution to each of the standard starch solutions and the SSG solution.

-

Measure the absorbance of each solution at a specific wavelength (e.g., 610 nm) using a colorimeter or spectrophotometer.

-

Create a calibration curve by plotting the absorbance of the standard starch solutions against their concentrations.

-

By comparing the absorbance of the SSG solution to the calibration curve, the "apparent" starch concentration can be determined. A lower apparent starch concentration for the SSG solution compared to its actual concentration indicates a higher degree of cross-linking, as more of the starch helical structure is disrupted and unavailable for iodine binding.

Conclusion

The synthesis of sodium starch glycolate is a nuanced process where the degree of substitution and the extent of cross-linking are the pivotal levers for controlling its functionality. For researchers and drug development professionals, a thorough understanding of how to manipulate reaction conditions to achieve a desired DS and degree of cross-linking is essential for developing robust and effective solid dosage forms. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for the synthesis, characterization, and optimization of sodium starch glycolate in a pharmaceutical context. By carefully controlling these core attributes, the performance of SSG as a superdisintegrant can be precisely tailored to meet the specific needs of a given drug formulation.

References

- 1. Sodium Starch Glycolate (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Carboxymethyl Starch with High Degree of Substitution by a Modified Dry Process | Scientific.Net [scientific.net]

- 5. researchgate.net [researchgate.net]

- 6. Sago-Starch-Derived Sodium Starch Glycolate: An Effective Superdisintegrant to Enhance Formulation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myfoodresearch.com [myfoodresearch.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. New insight in crosslinking degree determination for crosslinked starch - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Molecular Weight of Sodium Glycolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary and complementary experimental techniques for the determination of the molecular weight of sodium glycolate (C₂H₃NaO₃). Detailed methodologies, data presentation, and logical workflows are outlined to assist researchers in the accurate characterization of this important pharmaceutical excipient and cosmetic ingredient.

Introduction

This compound, the sodium salt of glycolic acid, is a small organic molecule with a theoretical molecular weight of approximately 98.03 g/mol .[1][2] Experimental verification of the molecular weight is crucial for confirming the identity, purity, and quality of the substance in research and development settings. The principal method for the direct determination of the molecular weight of this compound is Electrospray Ionization Mass Spectrometry (ESI-MS). Size-Exclusion Chromatography (SEC) can be employed as a secondary, albeit less common, method for molecular weight estimation. Additionally, non-aqueous titration serves as a valuable complementary technique for assessing the purity and sodium content of the salt.

Quantitative Data Summary

The following table summarizes the theoretical and expected experimental molecular weight data for this compound.

| Parameter | Value | Method of Determination |

| Theoretical Molecular Weight | 98.03 g/mol | Calculation from atomic masses |

| Experimentally Determined Molecular Mass (as [M-H]⁻) | ~75.01 m/z | Electrospray Ionization Mass Spectrometry (Negative Ion Mode) |

| Experimentally Determined Molecular Mass (as [M+Na]⁺) | ~121.01 m/z | Electrospray Ionization Mass Spectrometry (Positive Ion Mode) |

| Experimentally Determined Molecular Mass (as [M-Na+2H]⁺) | ~99.03 m/z | Electrospray Ionization Mass Spectrometry (Positive Ion Mode) |

Primary Method: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is highly suitable for the analysis of polar, thermally labile small molecules like this compound.[3] It allows for the direct measurement of the mass-to-charge ratio (m/z) of ions in the gas phase, from which the molecular weight can be accurately determined.

Experimental Workflow for ESI-MS

Detailed Experimental Protocol for ESI-MS

3.2.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a solvent mixture of methanol and water (1:1, v/v).

-

From the stock solution, prepare a working solution with a concentration of approximately 10 µg/mL by diluting with the same solvent mixture.

-

Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before introducing it into the mass spectrometer.

3.2.2. Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

-

Mass Spectrometer: A time-of-flight (TOF) or quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Both positive and negative ion modes should be used for comprehensive analysis.

-

Sample Introduction: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.0-4.0 kV

-

Cone Voltage: 20-30 V

-

Desolvation Gas (N₂):

-

Flow Rate: 500-600 L/hr

-

Temperature: 250-350 °C

-

-

Source Temperature: 100-120 °C

-

Mass Range: 50-200 m/z

3.2.3. Data Analysis

-

Negative Ion Mode: In the negative ion mode, the deprotonated molecule, the glycolate anion ([C₂H₃O₃]⁻), is expected at an m/z of approximately 75.01.

-

Positive Ion Mode: In the positive ion mode, several adducts may be observed. The most common would be the sodium adduct of the intact molecule ([C₂H₃NaO₃ + Na]⁺) at an m/z of approximately 121.01. Another possibility is the protonated molecule where the sodium ion is replaced by two protons ([C₂H₃NaO₃ - Na + 2H]⁺) at an m/z of approximately 99.03.

Secondary Method: Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. While typically used for large molecules like polymers, SEC can be adapted for the analysis of small molecules and can be used to estimate the molecular weight of this compound, particularly in the context of separating it from other small molecule impurities.

Logical Flow for SEC Analysis

Detailed Experimental Protocol for SEC

4.2.1. Sample and Standard Preparation

-

Mobile Phase: Prepare a 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.0. Filter and degas the mobile phase before use.

-

Calibration Standards: Prepare a series of low molecular weight organic acid standards (e.g., formic acid, acetic acid, propionic acid) with known molecular weights in the mobile phase.

-

Sample Preparation: Dissolve this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.

4.2.2. Instrumentation and Conditions

-

HPLC System: An HPLC system equipped with a pump, autosampler, and a UV or refractive index (RI) detector.

-

Column: A size-exclusion column suitable for the separation of low molecular weight (100-1000 Da) water-soluble compounds.

-

Mobile Phase: 0.1 M Sodium Phosphate Buffer with 0.15 M NaCl, pH 7.0.

-

Flow Rate: 0.5-1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25 °C.

-

Injection Volume: 10-20 µL.

-

Detection: UV at 210 nm or RI.

4.2.3. Data Analysis

-

Inject the calibration standards and record their retention times.

-

Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time for the standards.

-

Inject the this compound sample and determine its retention time.

-

Estimate the molecular weight of this compound by interpolating its retention time on the calibration curve.

Complementary Method: Non-Aqueous Titration for Purity and Sodium Content

While not a direct method for molecular weight determination, non-aqueous potentiometric titration is an effective method for determining the sodium content and purity of this compound. This can provide supporting evidence for the identity and quality of the material. The method involves titrating the basic glycolate anion with a strong acid in a non-aqueous solvent.

Titration Workflow

Detailed Experimental Protocol for Non-Aqueous Titration

5.2.1. Reagents and Sample Preparation

-

Titrant: Standardized 0.1 M perchloric acid in glacial acetic acid.

-

Solvent: Anhydrous glacial acetic acid.

-

Sample: Accurately weigh approximately 200 mg of this compound. Dissolve the sample in 50 mL of anhydrous glacial acetic acid.

5.2.2. Instrumentation

-

An automatic potentiometric titrator.

-

A suitable electrode system (e.g., glass and calomel electrodes).

5.2.3. Procedure

-

Immerse the electrodes in the sample solution.

-

Titrate the sample solution with the standardized 0.1 M perchloric acid.

-

Record the potential readings as a function of the titrant volume.

-

Determine the equivalence point from the titration curve (the point of maximum inflection).

5.2.4. Calculation

The percentage of sodium (%Na) in the sample can be calculated using the following formula:

%Na = (V × M × 22.99) / W × 100

Where:

-

V is the volume of perchloric acid consumed at the equivalence point (in L).

-

M is the molarity of the perchloric acid titrant (in mol/L).

-

22.99 is the atomic weight of sodium (in g/mol ).

-

W is the weight of the this compound sample (in g).

The purity of this compound can then be calculated based on the theoretical percentage of sodium in the pure compound (23.45%).

Conclusion

The determination of the molecular weight of this compound is most accurately and directly achieved using Electrospray Ionization Mass Spectrometry. This technique provides unambiguous mass information and can confirm the chemical identity of the substance. Size-Exclusion Chromatography offers an alternative method for molecular weight estimation, particularly useful for separating it from other components in a mixture. Non-aqueous titration serves as a robust complementary method for assessing the purity and sodium content, thereby providing additional evidence of the material's quality. The selection of the appropriate method or combination of methods will depend on the specific requirements of the analysis, such as the need for precise mass determination, separation from impurities, or routine quality control.

References

An In-depth Technical Guide to Understanding the Hygroscopic Nature of Sodium Glycolate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hygroscopicity and Sodium Glycolate